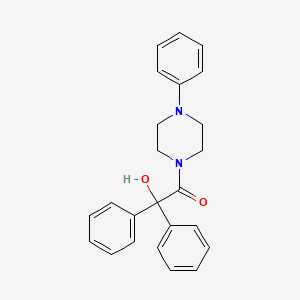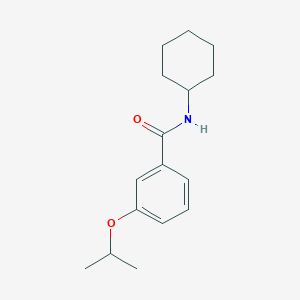![molecular formula C18H26FN3O3 B5500320 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)
2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, utilizing carbamimide and aromatic acids in the presence of coupling agents like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These reactions typically yield compounds crystallized in the monoclinic crystal system with distinct unit cell parameters, indicative of their structural uniqueness (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, often confirmed by X-ray diffraction studies, reveals the crystal systems and space groups these compounds belong to. For example, certain compounds crystallize in the monoclinic system, P21/c space group, demonstrating the complex nature of these molecules and their intermolecular interactions, such as weak C‒H···O and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of similar compounds is often explored through their biotransformation pathways in biological systems. Common pathways include O-demethylation, N-dealkylation, and hydroxylation, which reflect the metabolic versatility and potential bioactivity of these molecules (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties, such as crystallization behavior and melting points, are crucial for understanding the stability and solubility of these compounds. The detailed crystallographic data provide insights into their solid-state characteristics, which are essential for formulating these compounds for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are central to determining the utility and application range of these molecules. Studies often involve exploring their potential biological activities, such as antibacterial and anthelmintic activities, which can be moderate to poor depending on the specific structural features (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Bioactive Metabolites from Marine Actinobacteria
Research led by Sobolevskaya et al. (2007) on the marine actinobacterium Streptomyces sp. KMM 7210 unearthed new compounds with potential bioactivity. While not directly mentioning the exact compound , this study highlights the significance of marine-derived compounds in drug discovery, including various piperazine derivatives and their bioactivities (Sobolevskaya et al., 2007).
Enzymatic Interactions and Drug Metabolism
Kobayashi et al. (2012) focused on the enzymatic interactions involved in the metabolism of flutamide, a drug with structural similarities to the compound . The study identified the roles of arylacetamide deacetylase and carboxylesterase 2 in drug hydrolysis, providing insights into the metabolic pathways of similar compounds (Kobayashi et al., 2012).
Synthetic Methodologies for Piperazine Derivatives
A study by Troxler and Weber (1974) explored the synthesis of pyrimido[1,2‐a]benzimidazoles, demonstrating the versatility of piperazine derivatives in chemical synthesis. This work underscores the synthetic routes that could be applicable to the synthesis of the specified compound (Troxler & Weber, 1974).
Bioactivities of New Phenolic Mannich Bases with Piperazines
Research by Gul et al. (2019) synthesized new Mannich bases with piperazines, evaluating their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study provides a foundation for understanding the bioactivities that could be associated with the compound (Gul et al., 2019).
Discovery of Clinical Candidates and Inhibitors
Shibuya et al. (2018) identified a clinical candidate with a piperazine unit, showcasing the therapeutic potential of compounds with structural similarities to "2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide." This highlights the importance of such compounds in the development of new drugs (Shibuya et al., 2018).
Eigenschaften
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-hydroxyethyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-2-8-21(10-11-23)17(24)12-16-18(25)20-7-9-22(16)13-14-5-3-4-6-15(14)19/h3-6,16,23H,2,7-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXEMAJRXFGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)
![6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5500273.png)
![9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)
![1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol](/img/structure/B5500298.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)
![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)
![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)
